Cas no 79146-95-5 (N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine)

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazoline derivative characterized by its heterocyclic amine structure. This compound features a 4,5-dihydrothiazole core substituted with an isobutylamine group, imparting unique reactivity and functional versatility. Its molecular framework is of interest in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of both amine and thiazoline moieties enhances its potential as a building block for biologically active compounds or catalytic ligands. Its stability and moderate polarity make it suitable for further functionalization or use in intermediate synthesis. The compound’s structural properties may also contribute to applications in coordination chemistry or material science.
N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine structure
79146-95-5 structure
Product Name:N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS No:79146-95-5
MF:C7H14N2S
MW:158.264460086823
CID:576411
PubChem ID:3818443
Update Time:2025-10-20

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine,4,5-dihydro-N-(2-methylpropyl)-
    • (4,5-DIHYDRO-THIAZOL-2-YL)-ISOBUTYL-AMINE
    • N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine
    • 2-Isobutylimino-thiazolidin
    • EN300-02754
    • AKOS000115999
    • HMS1402A03
    • N-Isobutyl-4,5-dihydrothiazol-2-amine
    • Enamine_002819
    • DTXSID50396844
    • 79146-95-5
    • MDL: MFCD03152759
    • Inchi: 1S/C7H14N2S/c1-6(2)5-9-7-8-3-4-10-7/h6H,3-5H2,1-2H3,(H,8,9)
    • InChI Key: KJGHZGVLJOTEJJ-UHFFFAOYSA-N
    • SMILES: S1CCN=C1NCC(C)C

Computed Properties

  • Exact Mass: 158.08800
  • Monoisotopic Mass: 158.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 234.8°C at 760 mmHg
  • Flash Point: 95.8°C
  • Refractive Index: 1.574
  • PSA: 49.69000
  • LogP: 1.16130

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine Security Information

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine Pricemore >>

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Additional information on N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine

N-(2-Methylpropyl)-4,5-Dihydro-1,3-Thiazol-2-Amine: A Comprehensive Overview

The compound N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 79146-95-5) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their unique properties and versatile functionalities. The structure of this compound is characterized by a thiazole ring system with a substituted amine group, making it a valuable substrate for further chemical modifications and functionalization.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery and development. The thiazole ring system is known for its ability to act as a bioisostere of other heterocyclic systems, offering a unique combination of electronic and steric properties. These properties make N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine an attractive candidate for exploring novel therapeutic agents. Researchers have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant activities, which could be harnessed for developing treatments for chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by functionalization at the 2-position with an amine group. The substitution pattern and stereochemistry of the molecule play a crucial role in determining its biological activity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are essential for studying the stereochemical effects on pharmacokinetics and efficacy.

In terms of applications, N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine has shown promise in materials science as well. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor technologies. For instance, researchers have reported the use of this compound as a chelating agent in homogeneous catalysis for alkene epoxidation and other oxidation reactions. These findings underscore its potential as a versatile building block in organic synthesis.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine. Density functional theory (DFT) calculations have revealed that the thiazole ring exhibits significant conjugation effects, which enhance its stability and reactivity towards electrophilic substitution reactions. These theoretical findings are complemented by experimental data from spectroscopic analyses (e.g., NMR and IR), which provide detailed information about the molecular geometry and bonding characteristics.

Another area where N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine has shown potential is in agrochemicals. Its ability to inhibit key enzymes involved in plant stress responses has led to investigations into its role as a plant growth regulator. Field trials conducted under controlled conditions have demonstrated that this compound can enhance crop resilience against environmental stressors such as drought and salinity. These results highlight its potential as a sustainable solution for improving agricultural productivity.

Despite its numerous advantages, the commercialization of N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amines faces challenges related to scalability and cost-effectiveness. Current synthetic methods often involve multiple steps with low atom economy, necessitating further optimization to achieve industrial viability. However, ongoing research into continuous-flow chemistry and green synthesis techniques offers promising avenues for overcoming these limitations.

In conclusion, N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amines (CAS No. 79146-95-) represents a multifaceted compound with diverse applications across various fields. Its unique chemical properties and biological activities make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and agriculture. As advancements in synthetic methodologies continue to emerge

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